molecular formula C20H12ClFN2O4 B3134027 3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate CAS No. 400076-31-5

3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate

Cat. No. B3134027
CAS RN: 400076-31-5
M. Wt: 398.8 g/mol
InChI Key: FJLDFWGNVWKFMG-UHFFFAOYSA-N
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Description

3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C20H12ClFN2O4 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

  • Isoxazoline derivatives, including compounds structurally related to the specified molecule, have been investigated for their diverse pharmacological properties. For example, isoxazolines are noted for their anticancer activities, providing a foundation for the development of novel therapeutic agents (Kaur et al., 2014). This suggests potential medicinal chemistry applications for the specified compound, particularly in the exploration of new anticancer agents.

Material Science Applications

  • Compounds with isoxazoline and related heterocyclic structures have been explored for their utility in optoelectronic materials. The incorporation of these moieties into π-extended conjugated systems enhances the creation of novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices (Lipunova et al., 2018). This area of research indicates potential applications in designing new materials with improved electronic properties.

Synthetic Methodologies

  • Research into the synthesis and transformation of heterocyclic compounds, including those containing isoxazoline rings, provides valuable insights into chemical synthesis techniques. These methodologies facilitate the creation of a wide range of organic compounds, including pharmaceuticals and materials with specific functional properties (Abdurakhmanova et al., 2018). The exploration of synthetic routes for such compounds can lead to innovative approaches to produce the specified molecule and its derivatives.

properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl) 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O4/c1-11-17(19(24-27-11)18-13(21)8-5-9-14(18)22)20(25)26-16-10-15(23-28-16)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLDFWGNVWKFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC3=CC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
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3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
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3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
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3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
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3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
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3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate

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